molecular formula C11H10ClNO3 B164372 Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate CAS No. 138420-09-4

Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate

Cat. No.: B164372
CAS No.: 138420-09-4
M. Wt: 239.65 g/mol
InChI Key: LIDLQLJDBGDIFT-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate is a useful research compound. Its molecular formula is C11H10ClNO3 and its molecular weight is 239.65 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Utility and Applications

The scientific research applications of Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate predominantly revolve around its role as a precursor or intermediate in the synthesis of complex molecules. Benzoxazoles, including derivatives such as this compound, are integral to the development of compounds with significant pharmacological, biological, and material properties.

Antioxidant Capacity Assays and Reaction Pathways Benzoxazole derivatives have been investigated for their roles in antioxidant capacity assays, such as the ABTS/PP decolorization assay. These compounds participate in specific reactions, including coupling with radical species, which is essential for understanding their antioxidant potential and reaction mechanisms in biological systems (Ilyasov et al., 2020).

Process Intensification in Chemical Synthesis Ethyl acetate and its derivatives are extensively used in various industrial processes, including as solvents in paint, coatings, and fragrances. Research into process intensification techniques for ethyl acetate production highlights the importance of compounds like this compound in enhancing production efficiency and sustainability (Patil & Gnanasundaram, 2020).

Cross-Coupling Reactions and Chemical Synthesis The synthesis and utility of 2-arylthio-benzazoles, including benzothiazoles and benzoxazoles, are significant due to their diverse biological and pharmacological properties. These compounds are synthesized through cross-coupling reactions, demonstrating the versatility of benzoxazole derivatives in creating biologically active molecules (Vessally et al., 2018).

Properties

IUPAC Name

ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-2-15-11(14)6-10-13-8-5-7(12)3-4-9(8)16-10/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDLQLJDBGDIFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358419
Record name Ethyl (5-chloro-1,3-benzoxazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138420-09-4
Record name Ethyl (5-chloro-1,3-benzoxazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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